An In-depth Technical Guide to 2-Amino-3,5-diphenylpyrazine: Synthesis, Structural Elucidation, and Therapeutic Potential
An In-depth Technical Guide to 2-Amino-3,5-diphenylpyrazine: Synthesis, Structural Elucidation, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Amino-3,5-diphenylpyrazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document consolidates information on its structural analogs, proposes a viable synthetic pathway, and predicts its key chemical and spectroscopic properties. The guide also delves into the promising biological activities observed in structurally related diphenylpyrazine derivatives, highlighting the therapeutic potential of this chemical scaffold.
Molecular Structure and Physicochemical Properties
2-Amino-3,5-diphenylpyrazine belongs to the pyrazine class of aromatic heterocycles. The core structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4. This pyrazine ring is substituted with an amino group at the 2-position and two phenyl groups at the 3- and 5-positions.
The presence of the electron-donating amino group and the electron-withdrawing phenyl groups is expected to significantly influence the electronic properties and reactivity of the pyrazine ring. The lone pair of electrons on the amino group can delocalize into the aromatic system, increasing the electron density of the ring and potentially affecting its basicity and susceptibility to electrophilic attack. Conversely, the phenyl groups, through their inductive and resonance effects, will modulate the overall electronic distribution and steric hindrance around the pyrazine core.
Table 1: Predicted Physicochemical Properties of 2-Amino-3,5-diphenylpyrazine
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₃N₃ |
| Molecular Weight | 247.30 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
| Melting Point | Expected to be significantly higher than its precursors |
graph "2-Amino-3,5-diphenylpyrazine_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; N4 [label="N", pos="0.87,-0.5!"]; C3 [label="C", pos="-0.87,0.5!"]; C5 [label="C", pos="0.87,0.5!"]; C6 [label="C", pos="0,-1!"];
C2_sub [label="NH₂", pos="-1.74,-1!"]; C3_sub [label="Ph", pos="-1.74,1!"]; C5_sub [label="Ph", pos="1.74,1!"];
N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;
C2 -- C2_sub; C3 -- C3_sub; C5 -- C5_sub; }
Caption: Chemical structure of 2-Amino-3,5-diphenylpyrazine.
Synthesis and Reaction Chemistry
Synthesis of the Precursor: 2-Amino-3,5-dibromopyrazine
The synthesis of 2-Amino-3,5-dibromopyrazine is typically achieved through the electrophilic bromination of 2-aminopyrazine.[1] This reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water, with yields often exceeding 90%.[1]
Proposed Synthesis of 2-Amino-3,5-diphenylpyrazine via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the arylation of heteroaromatic halides.[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the synthesis of 2-Amino-3,5-diphenylpyrazine, phenylboronic acid would be the reagent of choice to couple with the dibrominated pyrazine precursor.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 2-Amino-3,5-diphenylpyrazine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
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Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 2-Amino-3,5-dibromopyrazine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base, for instance, potassium carbonate (K₂CO₃, 3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 7-12 hours.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Amino-3,5-diphenylpyrazine.[3]
An alternative approach could involve a Stille cross-coupling reaction, which utilizes organotin reagents instead of boronic acids.[4]
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Amino-3,5-diphenylpyrazine are not available, its key spectroscopic features can be predicted based on the known spectra of its precursors and structurally similar compounds.
Table 2: Predicted Spectroscopic Data for 2-Amino-3,5-diphenylpyrazine
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons (Phenyl): Multiple signals in the range of δ 7.0-8.0 ppm. - Pyrazine Proton: A singlet for the C6-H proton, expected to be downfield due to the aromatic nature of the ring. - Amino Protons: A broad singlet for the -NH₂ protons, with a chemical shift that can vary depending on the solvent and concentration. |
| ¹³C NMR | - Pyrazine Carbons: Signals for the carbon atoms of the pyrazine ring, with those bearing the phenyl and amino groups appearing at different chemical shifts. - Phenyl Carbons: Characteristic signals for the aromatic carbons of the two phenyl rings. |
| IR Spectroscopy | - N-H Stretching: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.[5] - C=N and C=C Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. - C-H Stretching (Aromatic): Signals above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (247.30). |
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[6] The introduction of diphenyl substitution has been shown to impart a range of interesting pharmacological activities.
Anticancer Activity
Several studies have highlighted the potential of diphenylpyrazine derivatives as anticancer agents. For instance, a series of 2,3-diphenylpyrazine-based inhibitors have been developed to target the S-phase kinase-associated protein 2 (Skp2), which is often overexpressed in various aggressive tumors.[7][8] Inhibition of the Skp2-Cks1 interaction by these compounds has demonstrated potent anticancer effects in both in vitro and in vivo models.[7][8]
Caption: Potential mechanism of action for diphenylpyrazine derivatives as Skp2 inhibitors.
Prostacyclin Receptor Agonism
A novel class of diphenylpyrazine derivatives has been identified as potent prostacyclin receptor agonists.[9] These compounds have shown significant inhibition of ADP-induced human platelet aggregation, with some derivatives exhibiting oral availability and a long-lasting effect.[9] This makes them promising candidates for the treatment of various vascular diseases.
Antimicrobial and Other Biological Activities
Derivatives of dihydropyrazines, which are structurally related to diphenylpyrazines, have been reported to exhibit antibacterial and antifungal activities.[10] Furthermore, the broader class of pyrazine-containing compounds has been investigated for a wide range of biological activities, including antitubercular and anti-inflammatory effects.[10]
Conclusion
2-Amino-3,5-diphenylpyrazine represents a compelling molecular scaffold for the development of novel therapeutic agents. While direct experimental data on this specific compound is limited, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The demonstrated anticancer and antiplatelet activities of related diphenylpyrazine derivatives underscore the significant potential of this compound class in drug discovery. Further investigation into the synthesis and biological evaluation of 2-Amino-3,5-diphenylpyrazine is warranted to fully explore its therapeutic promise.
References
- Structure-activity studies on diphenylpyrazine derivatives: a novel class of prostacyclin receptor agonists. PubMed. (2007, November 1).
- Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity. Asian Journal of Science and Applied Technology.
- Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer.
- Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. (2023, June 8).
- Supporting Inform
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. (2022, May 27).
- 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025, March 1).
- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.
- Stille reaction. Wikipedia.
- FTIR spectra of 2-amino-5-methylpyridine and the complex.
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- 1. nbinno.com [nbinno.com]
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- 3. rsc.org [rsc.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on diphenylpyrazine derivatives: a novel class of prostacyclin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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